The synthesis of Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid typically involves several key steps:
For example, one method described involves dissolving tert-butyl 4-aminopiperidine-1-carboxylate in isopropanol and adding N,N-diisopropylethylamine, followed by refluxing for several hours before purification by silica gel chromatography .
The molecular structure of Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid can be analyzed through various techniques:
The compound's structure reveals a functional piperidine ring that contributes to its biological activity .
Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid can participate in various chemical reactions:
These reactions are critical for modifying its structure to optimize efficacy in therapeutic applications .
The mechanism of action for Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid primarily involves its interaction with biological receptors or enzymes:
Quantitative structure–activity relationship studies can provide insights into how structural variations affect its binding affinity and biological activity .
The physical and chemical properties of Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid include:
These properties are often characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess stability under various conditions .
Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid has potential applications in:
Research continues to explore its full potential within these fields, emphasizing the importance of understanding its chemical behavior and interactions .
The emergence of [Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS 1353961-60-0) represents a strategic evolution in neuropharmacological scaffold design. First synthesized in the early 2010s, this compound typifies targeted modifications of piperidine cores to enhance blood-brain barrier permeability. Its discovery coincided with renewed interest in N-alkylpiperidine motifs as privileged structures in central nervous system (CNS) drug discovery, particularly for neurodegenerative diseases and neurotransmitter modulation. The compound’s specific patent activity around 2013–2015 (reflected by CAS registration) marked efforts to optimize metabolic stability in acetylcholine esterase inhibitors and sigma receptor ligands [1] [6]. Unlike simpler N-methylpiperidine precursors, the isopropyl-glycine hybrid side chain introduced conformational restraint and polarity tuning, enabling novel interactions with biological targets. Early publications highlighted its role as an intermediate in cognitive enhancers, though its direct therapeutic applications remain under investigation in preclinical studies [5] [9]. The molecular weight of 214.3 g/mol and calculated LogP of ~1.2 align with Lipinski’s parameters, explaining its adoption in lead optimization campaigns [1].
This compound exemplifies systematic and colloquial naming conventions for disubstituted piperidine derivatives.
Systematic Nomenclature:
Structural Features:
Table 1: Nomenclature and Identifier Variations
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry | 1353961-60-0 | [1] |
| Canonical SMILES | CC(C)N(CC(=O)O)C1CCN(C)CC1 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| MDL Number | MFCD21094079 | [1] |
| InChI Key | MTOVULXQSQPCBX-UHFFFAOYSA-N | [1] |
Classification places it within α-amino acid-substituted piperidines, distinct from aryl-spaced analogs like [(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid (CAS not specified) [3]. The 1-methyl group prevents N-H hydrogen bonding, while the acetic acid tail introduces pH-dependent polarity [4] [5].
[Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid bridges two pharmacophoric domains: (1) the membrane-permeable piperidine module and (2) the water-soluble, target-engaging amino acid unit. This duality underpins its versatility in drug design:
Physicochemical Mediation:
Synthetic Applications:
Table 2: Structural Analogs and Their Modifications
| Analog Compound | CAS | Key Structural Difference | Molecular Formula |
|---|---|---|---|
| [Ethyl-(1-Methyl-piperidin-4-yl)-amino]-acetic acid | 1353961-44-0 | Ethyl vs. isopropyl at N-atom | C₁₀H₂₀N₂O₂ |
| 2-(4-((Isopropyl(methyl)amino)methyl)piperidin-1-yl)acetic acid | 1353966-48-9 | Aminomethyl at C4 vs. N-substitution | C₁₂H₂₄N₂O₂ |
| [3-(Isopropyl-Methyl-amino)-piperidin-1-yl]-acetic acid | 1353982-40-7 | Amino shift from C4 to C3 position | C₁₁H₂₂N₂O₂ |
Target Engagement Profiles:
Table 3: Key Physicochemical Properties
| Property | Value | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 214.3 g/mol | Permeability within Rule of 5 limits |
| Hydrogen Bond Donors | 1 (COOH) | Membrane penetration and solubility balance |
| Hydrogen Bond Acceptors | 4 (2xN, O=C, O–H) | Target interaction versatility |
| Rotatable Bonds | 5 | Conformational flexibility for target fitting |
| Topological Polar Surface Area | 49.7 Ų | Enhanced blood-brain barrier transit potential |
This hybrid architecture exemplifies "molecular chimerism" in contemporary medicinal chemistry, where marrying heterocyclic and amino acid pharmacophores addresses multi-faceted drug discovery challenges [1] [5] [9].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1